molecular formula C16H10Cl2N2S B2937207 5-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]pyrimidine CAS No. 860649-94-1

5-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]pyrimidine

Cat. No.: B2937207
CAS No.: 860649-94-1
M. Wt: 333.23
InChI Key: XUIZFBVUAWIOLK-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]pyrimidine is a chemical compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]pyrimidine typically involves the reaction of 4-chlorophenylthiocyanate with pyrimidine derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the thiocyanate group is replaced by the pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antibacterial and antifungal agent.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including antibacterial and antifungal activities. The presence of chlorophenyl and sulfanyl groups enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenyl thiocyanate
  • 5-(4-Chlorophenyl)pyrimidine
  • Pyrazolo[3,4-d]pyrimidine derivatives

Uniqueness

5-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]pyrimidine is unique due to the presence of both chlorophenyl and sulfanyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry and materials science.

Properties

IUPAC Name

5-(4-chlorophenyl)-2-(4-chlorophenyl)sulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2S/c17-13-3-1-11(2-4-13)12-9-19-16(20-10-12)21-15-7-5-14(18)6-8-15/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIZFBVUAWIOLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N=C2)SC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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